1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, which accurately describes the structural arrangement of the molecule. The compound features a central pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. The structural designation indicates that position 1 of the pyrazole ring bears a 4-chlorophenyl substituent, while position 4 carries a para-tolyl group, and position 5 contains an amino functional group.
The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System string provides a detailed linear representation: NC1=C(C2=CC=C(C)C=C2)C=NN1C3=CC=C(Cl)C=C3. This notation clearly delineates the connectivity between atoms, showing the amino group attached to carbon 5 of the pyrazole ring, the para-methylphenyl group at position 4, and the para-chlorophenyl group attached to nitrogen 1.
The International Chemical Identifier representation offers another systematic approach to structural description: 1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3. This identifier provides complete stereochemical and connectivity information, enabling precise structural reconstruction. The corresponding International Chemical Identifier Key, BWBJSZWYACADEC-UHFFFAOYSA-N, serves as a unique hash-based identifier for database searches and chemical informatics applications.
Alternative Chemical Designations and Registry Numbers
The compound is catalogued under several alternative designations within chemical databases and commercial suppliers. The primary registry identifier is the Chemical Abstracts Service number, though specific registry numbers vary across different database systems. The compound maintains a PubChem Substance identification number of 329816249, which serves as a unique identifier within the National Center for Biotechnology Information chemical database system.
Commercial chemical suppliers have assigned specific catalog numbers for procurement and inventory management. Sigma-Aldrich designates this compound under catalog number JRD0603, facilitating identification within their chemical collection system. The compound also carries a Molecular Design Limited number MFCD12196259, which provides standardization across multiple chemical databases and supplier networks.
Alternative nomenclature variations include systematic names that emphasize different structural features. Some databases may reference the compound using positional numbering systems that highlight the amino group location or the specific arrangement of aromatic substituents. The compound may also be identified through its molecular connectivity patterns or through structural classification systems that group similar heterocyclic compounds.
Molecular Formula and Weight Calculations
The molecular formula of 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is C16H14ClN3, indicating the presence of sixteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. This empirical formula provides the foundation for all molecular weight calculations and stoichiometric analyses involving the compound.
The molecular weight calculation proceeds through systematic addition of atomic masses for each constituent element. Carbon contributes 16 × 12.011 atomic mass units, totaling 192.176 atomic mass units. Hydrogen adds 14 × 1.008 atomic mass units, contributing 14.112 atomic mass units. The single chlorine atom provides 35.453 atomic mass units, while the three nitrogen atoms contribute 3 × 14.007 atomic mass units, totaling 42.021 atomic mass units. The complete molecular weight calculation yields 283.76 atomic mass units.
The molecular composition analysis reveals significant structural information about the compound. The carbon-to-nitrogen ratio of 16:3 indicates a predominantly carbon-based framework with strategically positioned nitrogen heteroatoms. The presence of a single chlorine atom represents approximately 12.5% of the total molecular weight, contributing substantially to the compound's chemical properties and reactivity patterns.
| Element | Number of Atoms | Atomic Weight | Total Contribution |
|---|---|---|---|
| Carbon | 16 | 12.011 | 192.176 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Chlorine | 1 | 35.453 | 35.453 |
| Nitrogen | 3 | 14.007 | 42.021 |
| Total Molecular Weight | 283.76 |
The molecular formula provides essential information for understanding the compound's chemical behavior and potential synthetic pathways. The ratio of hydrogen to carbon atoms (14:16 or 7:8) indicates a relatively saturated aromatic system with limited unsaturation beyond the aromatic rings and the pyrazole heterocycle. The nitrogen content represents approximately 14.8% of the total molecular weight, highlighting the significance of nitrogen heteroatoms in determining the compound's chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBJSZWYACADEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole core with substituents that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 269.73 g/mol. The presence of the chlorophenyl and p-tolyl groups contributes to its pharmacological profile by influencing solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine. Research indicates that this compound exhibits inhibitory effects on various cancer cell lines, particularly glioblastoma. For instance, a study demonstrated that related compounds showed low micromolar activity against key kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ .
| Compound | Activity | Target |
|---|---|---|
| 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | Anticancer | Glioblastoma cells |
| Compound 4j | Inhibits neurosphere formation | Glioma stem cells |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives were tested against bacterial strains, showing promising results in inhibiting growth at concentrations comparable to standard antibiotics. For example, compounds derived from pyrazoles demonstrated efficacy against E. coli, Bacillus subtilis, and Aspergillus niger .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine has shown anti-inflammatory effects. Studies suggest that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation .
The mechanism by which 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways:
- Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell proliferation.
- Receptor Interaction : It can bind to receptors that mediate inflammatory responses, thereby reducing cytokine release.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds, providing insights into structure-activity relationships (SAR) that can guide future drug design:
- Antitumor Activity : A study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E) kinase, demonstrating significant antitumor activity in vitro .
- Antifungal Activity : Another investigation focused on the antifungal properties of novel pyrazole carboxamide derivatives, revealing moderate to excellent activity against various phytopathogenic fungi .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine in cancer therapy. For instance, a derivative of this compound was evaluated for its ability to inhibit glioblastoma growth. In vitro tests showed that it effectively reduced cell viability in glioma cell lines, specifically targeting the AKT signaling pathway, which is crucial in cancer progression .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cancer Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | Glioblastoma | 15 | AKT inhibition |
| Compound 4j | Glioblastoma | 12 | AKT2/PKBβ inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study comparing various pyrazole derivatives, it was found to exhibit significant inhibition of inflammatory markers in vitro, suggesting potential use as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity of Pyrazole Compounds
| Compound | Inflammatory Model | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | Carrageenan-induced edema | 20 | |
| Compound X | Carrageenan-induced edema | 25 |
Biological Studies and Mechanisms
Research indicates that the mechanism of action for the anti-cancer and anti-inflammatory effects involves modulation of various signaling pathways, including those related to apoptosis and cell proliferation. The ability to selectively inhibit kinases makes this compound a candidate for targeted therapies in oncology .
Case Study: Glioblastoma Inhibition
A recent study conducted by researchers at Shahid Beheshti University demonstrated that modifications to the pyrazole structure significantly enhanced its efficacy against glioblastoma cells. The study utilized a panel of kinase assays to identify specific targets within the AKT pathway, revealing that certain derivatives had low micromolar activity against AKT2 .
Case Study: Inflammation Models
Another investigation assessed the anti-inflammatory properties using animal models. The results indicated that treatment with pyrazole derivatives resulted in reduced paw edema compared to control groups treated with standard anti-inflammatory drugs .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations:
- Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (Cl) in the target compound contrasts with the 4-fluorophenyl (F) in its analog . Fluorine’s higher electronegativity may reduce electron density on the pyrazole ring compared to chlorine, altering reactivity or binding affinity.
Positional Isomerism :
Crystallographic and Structural Data
- Conjugation and Dihedral Angles : In pyrazolone analogs (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one), dihedral angles between aromatic rings and the pyrazole core (8.35–18.23°) indicate moderate conjugation, which may influence electronic delocalization and stability .
- Crystal Packing: Thiourea and tetrazole analogs (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) crystallize in monoclinic systems, with weak C-H⋯O interactions stabilizing the lattice .
Preparation Methods
General Synthetic Strategy for 5-Aminopyrazoles
The most versatile and widely used approach to synthesize 5-aminopyrazoles involves the condensation of β-ketonitriles or related intermediates with substituted hydrazines. This method is efficient for introducing the amino group at the 5-position of the pyrazole ring and allows for various aryl substitutions at the 1- and 4-positions by selecting appropriate hydrazines and ketone precursors.
Preparation of 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
- 4-Chlorophenylhydrazine hydrochloride
- p-Tolyl-substituted β-ketonitrile or related precursor (e.g., ethoxymethylene malononitrile derivatives)
- Ethanol as solvent
- Refluxing the substituted phenylhydrazine hydrochloride with the β-ketonitrile derivative in ethanol for approximately 3 to 12 hours
- Isolation of the product by filtration and recrystallization from solvents such as DMF to obtain pure 5-aminopyrazole derivatives
- Dissolve 4-chlorophenylhydrazine hydrochloride and the p-tolyl-substituted β-ketonitrile in ethanol.
- Reflux the mixture for 3 hours (or up to 12 hours depending on scale and substrate).
- Cool the reaction mixture and precipitate the product by addition of water or by solvent evaporation.
- Filter and purify by recrystallization to afford 1-(4-chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine.
Alternative Oxidative Dehydrogenative Coupling Method
An advanced method involves oxidative dehydrogenative coupling of pyrazol-5-amines using iodine and tert-butyl hydroperoxide (TBHP) in ethanol, catalyzed by potassium carbonate under mild heating (around 50 °C). This method allows selective functionalization and can be adapted for derivatives including halogenated phenyl groups.
Key Reaction Parameters and Yields (from Optimization Studies):
| Entry | Iodine Equiv. | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.1 | Toluene | 40 | Trace |
| 2 | 1.1 | CHCl3 | 40 | 38 |
| 5 | 1.1 | EtOH | 40 | 67 |
| 7 | 1.1 | EtOH | 50 | 86 |
| 10 | 1.3 | EtOH | 50 | 84 |
This method is particularly useful for installing iodine substituents and forming azo linkages but can be tailored for preparing 5-aminopyrazole derivatives with aryl substitutions.
Laccase-Catalyzed Chemoselective Arylation
A novel biocatalytic approach uses laccase enzymes to catalyze the chemoselective arylation of 5-aminopyrazoles at the C-4 position under mild conditions without the need for protective groups or pre-halogenation. This enzymatic method offers an environmentally friendly alternative to traditional cross-coupling or halogenation methods.
- Uses Myceliophthora thermophila laccase
- Avoids toxic solvents and high temperatures
- Produces moderate to good yields (42–94%)
- Suitable for diverse aryl substitutions including 4-chlorophenyl groups
Synthesis via Hydrazine Reaction with β-Ketonitrile Derivatives
Another approach involves the reaction of hydrazine derivatives with β-ketonitrile compounds, which are prepared from substituted acetophenones and chloral derivatives. This method allows the introduction of dichloromethyl groups and subsequent transformations to aminopyrazoles.
- Preparation of β-ketonitrile or trichloromethylated acetophenone derivatives
- Reaction with hydrazine hydrate to form pyrazoline intermediates
- Further functionalization and aromatization to yield 5-aminopyrazoles with aryl substituents
Summary Table of Preparation Methods
Detailed Research Findings
- The condensation of substituted phenylhydrazines with β-ketonitriles in ethanol is a robust route, yielding high purity 5-aminopyrazoles suitable for further derivatization.
- Oxidative dehydrogenative coupling using iodine and TBHP enables selective iodination and azo coupling, which can be adapted for synthesizing halogenated pyrazolamines, including 4-chlorophenyl derivatives, under mild conditions with good yields.
- Enzymatic laccase-catalyzed arylation represents a breakthrough in green chemistry for functionalizing 5-aminopyrazoles without harsh reagents or conditions, maintaining high selectivity and efficiency.
- The use of chloral and acetophenone derivatives followed by hydrazine reaction provides access to substituted pyrazoline intermediates, which can be cyclized and aromatized to yield the target aminopyrazoles, offering structural diversity.
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine in academic research?
- Methodological Answer : The compound is synthesized via condensation reactions of α,β-unsaturated ketones with hydrazine derivatives. Microwave-assisted methods (e.g., 60–80°C, 15–30 min) are employed to enhance reaction efficiency, as demonstrated for structurally similar pyrazole derivatives . For example, Jairo Quiroga et al. synthesized a chlorophenyl-pyrazole analog by reacting 3-tert-butyl-N-4-chlorophenyl-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzaldehyde under microwave irradiation . Solvent-free conditions (e.g., using barbituric acids and aldehydes) are also effective, yielding >80% purity in one-pot reactions .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer : Structural elucidation relies on:
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., N(1)–N(2) = 1.36 Å; C(7)=O(1) = 1.23 Å in pyrazolone analogs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- FT-IR : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for the amine group) .
Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular conformation, as shown for a related compound where the 4-chlorophenyl ring forms an 18.23° dihedral angle with the pyrazole core .
Q. What are the key structural features of this compound as determined by X-ray diffraction?
- Methodological Answer : SCXRD reveals:
- Planarity : The pyrazole ring adopts a near-planar conformation, with substituents (4-chlorophenyl and p-tolyl) twisted at angles of 8–18° relative to the core .
- Intermolecular interactions : Weak C–H⋯O and C–H⋯π bonds stabilize the crystal lattice, as observed in analogs like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one .
- Bond parameters : N–N and C=O bond lengths (1.36–1.42 Å and 1.23–1.26 Å, respectively) align with conjugated systems .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized for derivatives of 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine?
- Methodological Answer : Optimization involves:
- Reaction time/temperature : Reduced time (10–20 min) at 60–80°C minimizes side products, as shown for microwave-mediated pyrazole syntheses .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve yields by 15–20% in α,β-unsaturated ketone formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, critical for derivatives with electron-withdrawing groups .
Q. What strategies address discrepancies in biological activity data across pharmacological studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Standardized protocols : Use consistent cell models (e.g., HEK293 for GPCR studies) and IC₅₀ normalization .
- Structural-activity relationships (SAR) : Compare substituent effects; e.g., fluorophenyl analogs show higher receptor affinity than methoxy derivatives due to electronegativity .
- Meta-analysis : Pool data from multiple studies (e.g., antifungal activity of thiazole-pyrazoline derivatives) to identify outliers .
Q. What computational approaches predict the pharmacological interactions of 1-(4-Chlorophenyl)-4-p-tolyl-1H-pyrazol-5-amine?
- Methodological Answer :
- Molecular docking : Simulates binding to targets (e.g., cannabinoid receptors) using software like AutoDock Vina. Pyrazole derivatives exhibit ΔG values < -8 kcal/mol, indicating strong binding .
- DFT calculations : Models electron distribution; HOMO-LUMO gaps (~4.5 eV) correlate with stability in chlorophenyl analogs .
- MD simulations : Predicts pharmacokinetics (e.g., blood-brain barrier permeability) based on logP values (~3.2 for p-tolyl derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
